3-(4-Methoxyphenyl)phenol
Overview
Description
3-(4-Methoxyphenyl)phenol , also known by its IUPAC name 4’-methoxy [1,1’-biphenyl]-3-ol , is a chemical compound with the molecular formula C13H12O2 . It is characterized by a phenolic hydroxyl group attached to a biphenyl ring system. The compound exhibits interesting properties and has been studied for various applications .
Synthesis Analysis
The synthesis of 3-(4-Methoxyphenyl)phenol involves the introduction of a methoxy group (–OCH3) at the para position of one of the phenyl rings in biphenyl. Various synthetic routes exist, including electrophilic aromatic substitution reactions or oxidative coupling of appropriate precursors. Detailed synthetic methods can be found in the literature .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)phenol consists of two phenyl rings connected by an oxygen atom. The methoxy group is attached to the para position of one of the phenyl rings. The compound’s planar biphenyl backbone contributes to its stability and reactivity. Spectroscopic techniques such as NMR, IR, and Raman provide insights into its structural features .
Scientific Research Applications
Neuroprotection and Parkinson’s Disease
- MMPP has shown promise in protecting dopaminergic neurons. In a study using a mouse model of Parkinson’s disease, MMPP ameliorated behavioral impairments and reduced dopamine depletion in the striatum . It achieved this by inhibiting the STAT3 pathway, which plays a role in neuroinflammation and cell loss.
Anti-Inflammatory Properties
- MMPP acts as a selective STAT3 inhibitor, making it an attractive candidate for managing inflammatory conditions. It has demonstrated anti-inflammatory effects in various disease models . By modulating STAT3 activity, MMPP may help regulate pro-inflammatory factors.
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxyphenyl)phenol, also known as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
MMPP acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and subsequent transcriptional activity . This interaction results in the downregulation of various inflammatory proteins, including ionized calcium binding adaptor molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) .
Biochemical Pathways
MMPP affects several biochemical pathways. It inhibits the activation of STAT3, p38, and monoamine oxidase B (MAO-B) . These proteins are involved in various cellular processes, including inflammation and neurotransmitter metabolism . By inhibiting these proteins, MMPP can reduce neuroinflammation and protect against neurodegeneration .
Pharmacokinetics
In experimental models, mmpp has been administered in drinking water, suggesting oral bioavailability
Result of Action
The inhibition of STAT3 by MMPP leads to a decrease in the expression of various inflammatory proteins . This results in a reduction of neuroinflammation and protection against neurodegeneration . In experimental models, MMPP has been shown to ameliorate behavioral impairments and dopamine depletion in the striatum .
Action Environment
The action of MMPP can be influenced by various environmental factors. For instance, the presence of other compounds, such as lipopolysaccharide (LPS), can affect the anti-inflammatory properties of MMPP . Additionally, the pH, temperature, and presence of light could potentially affect the stability and efficacy of MMPP.
properties
IUPAC Name |
3-(4-methoxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJYXDZTSTYXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437759 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33104-27-7 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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